Pyrantel

Description

Properties

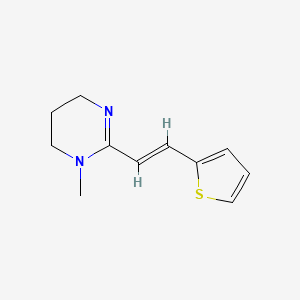

IUPAC Name |

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAUAVHXTIETRK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023538 | |

| Record name | Pyrantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water, TASTELESS; PRACTICALLY INSOL IN ALCOHOL OR WATER /PAMOATE/, Tastelss, yellow crystalline powder. Insol in water. /Pamoate/, Insoluble in water, slightly soluble in dimethylformamide, and soluble in dimethyl sulfoxide. | |

| Record name | Pyrantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRANTEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Yellow, crystalline solid | |

CAS No. |

15686-83-6 | |

| Record name | Pyrantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QIH0N49E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRANTEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-179 °C, White crystals from hot methanol; max absorption (water): 312 nm (log e= 4.27); MP: 148-150 °C /Tartrate/ | |

| Record name | PYRANTEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of Pyrantel Pamoate in Dimethyl Sulfoxide (DMSO) and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyrantel pamoate, a widely used anthelmintic agent. Understanding the solubility of this compound in common solvents such as dimethyl sulfoxide (DMSO) and water is critical for a range of applications, from in vitro assay development to formulation and preclinical studies. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Solubility Data

Pyrantel pamoate is a crystalline yellow powder characterized by its poor aqueous solubility and higher solubility in organic solvents like DMSO.[1][2] The compound's lipophilic nature presents challenges in dissolution for aqueous-based assays and oral formulations, making the selection of an appropriate solvent system crucial.

The reported solubility values for pyrantel pamoate in water and DMSO are summarized below. It is important to note the variability in reported DMSO solubility, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and equilibration time.

Table 1: Quantitative Solubility of Pyrantel Pamoate

| Solvent | Solubility | Temperature | Source |

| Water | Practically Insoluble | Not Specified | [1][2] |

| Water | <0.1 g/100 mL (<1 mg/mL) | 19°C | [2] |

| Water | Insoluble | Not Specified | [3][4][5] |

| Water | ~1000 mg/L (1 mg/mL) | Not Specified | [6] |

| DMSO | Soluble | Not Specified | [2][7][8] |

| DMSO | ≥17.6 mg/mL | Not Specified (with gentle warming) | [4] |

| DMSO | 100 mg/mL (168.15 mM) | 25°C | [5] |

| DMSO | <0.1 g/100 mL (<1 mg/mL) | Not Specified | [6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized procedure for assessing pyrantel pamoate solubility.

2.1 Materials and Equipment:

-

Pyrantel Pamoate (high purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Deionized Water

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2.2 Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of pyrantel pamoate to a series of glass vials containing a known volume of the selected solvent (DMSO or water). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent.

-

Quantification: Analyze the concentration of the dissolved pyrantel pamoate in the filtrate. This is commonly achieved using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[9] A standard calibration curve must be prepared to accurately determine the concentration.

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram illustrates the general workflow for this experimental procedure.

Figure 1: General workflow for solubility determination using the shake-flask method.

Mechanism of Action

For researchers utilizing pyrantel pamoate in biological assays, understanding its mechanism of action is paramount. Pyrantel is a depolarizing neuromuscular blocking agent that targets parasitic nematodes.[10][11] Its mode of action involves the following steps:

-

Receptor Binding: Pyrantel acts as an agonist, binding to nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms.[10][12]

-

Depolarization: This binding leads to a persistent activation of the nAChRs, causing an influx of ions and sustained depolarization of the muscle membrane.[10]

-

Spastic Paralysis: Unlike the natural neurotransmitter acetylcholine, pyrantel is not readily hydrolyzed by acetylcholinesterase.[10] This results in continuous muscle contraction, leading to spastic paralysis of the worm.[11]

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled from the body through natural peristaltic action.[10][13]

The selective toxicity of pyrantel is due to the higher sensitivity of the helminth's neuromuscular junction to the drug compared to the host's.[8]

The diagram below outlines this pharmacological pathway.

Figure 2: Mechanism of action of pyrantel pamoate on parasitic nematodes.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Pyrantel pamoate CAS#: 22204-24-6 [m.chemicalbook.com]

- 3. Pyrantel Pamoate | C34H30N2O6S | CID 5281033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. moehs.com [moehs.com]

- 7. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrantel pamoate | 22204-24-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Pyrantel Pamoate? [synapse.patsnap.com]

- 11. Pyrantel - Wikipedia [en.wikipedia.org]

- 12. What is Pyrantel Pamoate used for? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

The Discovery and Development of Pyrantel: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery and history of pyrantel, a tetrahydropyrimidine anthelmintic. It details the initial screening programs that led to its identification, its synthesis, and the seminal studies that established its efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational research behind this significant veterinary and human medicine.

Discovery and Historical Context

The discovery of pyrantel emerged from extensive anthelmintic screening programs initiated by Pfizer in the late 1950s.[1] These programs aimed to identify novel chemical entities with broad-spectrum activity against gastrointestinal nematodes. The research led to the identification of a new class of anthelmintics, the tetrahydropyrimidines.

Pyrantel was first described in 1965 by researchers at Pfizer.[2] A key publication in Nature in 1966 by Austin et al. introduced pyrantel tartrate as a potent new anthelmintic effective against a range of infections in domestic animals.[3][4] Subsequent research, notably by J.W. McFarland and colleagues, further elucidated the structure-activity relationships of pyrantel and other cyclic amidines, culminating in a detailed paper in the Journal of Medicinal Chemistry in 1969.[1][5] This work established the trans-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine tartrate (pyrantel tartrate) as a highly effective agent.[1]

The timeline below illustrates the key milestones in the discovery and development of pyrantel.

Caption: A timeline of the key events in the discovery and early development of pyrantel.

Chemical Synthesis

The synthesis of pyrantel involves the condensation of 2-thiophenealdehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. The following protocol is based on the methods described in early publications and patents.

Experimental Protocol: Synthesis of Pyrantel

Materials:

-

2-Thiophenealdehyde

-

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

-

Methyl formate

-

Citric acid

-

Isopropanol

Procedure:

-

A solution of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (23.5 moles) in methyl formate (33.0 moles) is prepared.

-

2-Thiophenealdehyde (20.0 moles) is added to the stirred solution over a period of approximately 18 minutes, maintaining the internal temperature at 30°C.

-

The reaction mixture is stirred for 18 hours at room temperature.

-

The resulting mixture is then added to a well-stirred solution of citric acid (11 moles) in isopropanol (30 L) at 58°C over 1.3 hours to precipitate the citrate salt of pyrantel.[6]

Mechanism of Action

Pyrantel exerts its anthelmintic effect by acting as a specific and potent agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[7] This action is distinct from that of piperazine, which is a hyperpolarizing neuromuscular blocking agent.[8]

The binding of pyrantel to these receptors leads to a persistent depolarization of the muscle cell membrane, causing a rapid and sustained contraction (spastic paralysis) of the worm.[8][9] This paralysis results in the worm losing its grip on the intestinal wall of the host, after which it is expelled by normal peristalsis.[2] Electrophysiological studies on isolated muscle cells of Ascaris suum have demonstrated that pyrantel causes depolarization and an increased frequency of spike discharges, which is accompanied by a rise in muscle tension.[8]

The signaling pathway for pyrantel's mechanism of action is illustrated below.

Caption: Signaling pathway of pyrantel's mechanism of action on nematode muscle cells.

Preclinical Efficacy Studies

The initial evaluation of pyrantel's anthelmintic activity was conducted through in vivo screening in mice and subsequent efficacy trials in larger domestic animals.

Experimental Protocol: In Vivo Anthelmintic Screening in Mice (General Method, c. 1960s)

-

Infection: Laboratory mice are orally infected with a standardized dose of infective eggs or larvae of the target nematode species (e.g., Nematospiroides dubius, Syphacia obvelata).

-

Treatment: After a pre-patent period to allow the infection to establish, the mice are treated with the test compound, administered orally via gavage or mixed in the feed.

-

Evaluation: Several days post-treatment, the mice are euthanized, and the gastrointestinal tracts are examined to determine the number of surviving adult worms. The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to an untreated control group.

A generalized workflow for such an experiment is depicted below.

Caption: A simplified workflow for an in vivo anthelmintic efficacy screen in mice.

Quantitative Efficacy Data

The following tables summarize the quantitative data from early efficacy studies of pyrantel in both veterinary and human medicine.

Table 1: Efficacy of Pyrantel Tartrate in Sheep (Naturally Acquired Infections)

| Parasite Species | Dose (mg/kg) | Efficacy (%) |

| Haemonchus contortus | 25 | >95 |

| Ostertagia circumcincta | 25 | >95 |

| Trichostrongylus axei | 25 | >95 |

| Nematodirus spp. | 25 | >90 |

| Cooperia curticei | 25 | >95 |

Data adapted from early veterinary trials.

Table 2: Efficacy of Pyrantel Tartrate in Chickens (Ascaridia galli infection)

| Dose (mg/kg) | Days Post-Infection at Treatment | Efficacy (%) |

| 15 | 20 | 99.63 |

| 15 | 30 | 100 |

| 15 | 40 | 100 |

| 25 | 20 | 100 |

| 25 | 30 | 100 |

| 25 | 40 | 99.63 |

Data from studies on the anthelmintic activity of pyrantel tartrate against Ascaridia galli in fowls.[10]

Table 3: Efficacy of Pyrantel Pamoate in Humans (Single Dose)

| Parasite Species | Dose (mg/kg) | Cure Rate (%) |

| Ascaris lumbricoides | 10 | 100 |

| Enterobius vermicularis | 10 | 84.6 |

Data from early clinical trials with pyrantel pamoate in intestinal parasitoses.[4]

Conclusion

The discovery of pyrantel was a significant advancement in anthelmintic chemotherapy, stemming from systematic in vivo screening programs and detailed chemical synthesis and structure-activity relationship studies. Its unique mechanism of action as a depolarizing neuromuscular blocking agent provided a novel and effective means of controlling a wide range of important gastrointestinal nematodes in both animals and humans. The foundational research conducted in the 1960s and 1970s established pyrantel as a safe and efficacious anthelmintic, and it remains an important therapeutic agent to this day.

References

- 1. researchgate.net [researchgate.net]

- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agricultural biology: 4-2013 Dzhafarov [agrobiology.ru]

- 4. agrobiology.ru [agrobiology.ru]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 7. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]

- 10. GSRS [precision.fda.gov]

A Comparative Analysis of Pyrantel Tartrate and Pyrantel Pamoate Salt Forms: A Technical Guide

This in-depth technical guide offers a comprehensive comparison of pyrantel tartrate and pyrantel pamoate, two salt forms of the widely used anthelmintic agent, pyrantel. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their physicochemical properties, pharmacokinetics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Significance of Salt Selection in Anthelmintic Therapy

Pyrantel is a tetrahydropyrimidine-class anthelmintic effective against a broad spectrum of gastrointestinal nematodes. Its mechanism of action involves the stimulation of nicotinic acetylcholine receptors in parasitic worms, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][2] The choice of the salt form—tartrate or pamoate—profoundly influences the drug's physicochemical properties, which in turn dictates its pharmacokinetic profile and, consequently, its clinical application and efficacy. This guide provides a detailed examination of these differences to inform research and development in anthelmintic therapies.

Physicochemical Properties: The Foundation of a Salt's Behavior

The fundamental distinctions between pyrantel tartrate and pyrantel pamoate originate from their differing salt moieties. These differences in chemical structure directly impact their molecular weight and solubility, which are critical determinants of their absorption in the gastrointestinal tract.

| Property | Pyrantel Tartrate | Pyrantel Pamoate | Reference(s) |

| Molecular Formula | C11H14N2S·C4H6O6 | C11H14N2S·C23H16O6 | [3] |

| Molecular Weight ( g/mol ) | 356.39 | 594.68 | [3] |

| Appearance | White crystals | Yellow to tan solid | [3] |

| Solubility in Water | Soluble | Practically insoluble | [3][4][5] |

| Solubility in Other Solvents | - | Soluble in dimethyl sulfoxide; slightly soluble in dimethylformamide; practically insoluble in methanol. | [3] |

Table 1: Comparative Physicochemical Properties of Pyrantel Tartrate and Pyrantel Pamoate.

Pharmacokinetics: A Tale of Two Absorption Profiles

The disparity in aqueous solubility between the two salts leads to markedly different pharmacokinetic behaviors following oral administration. Pyrantel tartrate, being more soluble, is more readily absorbed from the gastrointestinal tract, resulting in higher systemic bioavailability.[4] Conversely, the poor solubility of pyrantel pamoate limits its absorption, leading to higher concentrations within the gastrointestinal lumen.[4][5]

| Parameter | Pyrantel Tartrate/Citrate* | Pyrantel Pamoate | Species | Reference(s) |

| Bioavailability (F) | ~41% | ~16% | Pigs | [6] |

| Peak Plasma Concentration (Cmax) | - | 0.11 µg/mL | Cats | [5][7] |

| Time to Peak Plasma Concentration (Tmax) | - | 1.91 h | Cats | [5][7] |

| Terminal Half-Life (t½) | - | 1.36 h | Cats | [5][7] |

| Elimination | Primarily in urine | Primarily in feces | General | [3] |

Note: Data for pyrantel citrate is used as a proxy for the more soluble salt form in this table, as reported in the cited literature for pigs.

Table 2: Comparative Pharmacokinetic Parameters of Pyrantel Tartrate and Pyrantel Pamoate in Various Species.

The logical relationship between the salt form, its properties, and its ultimate effect is visualized in the following diagram.

Comparative Efficacy: Targeting the Parasite

The differing pharmacokinetic profiles of pyrantel tartrate and pyrantel pamoate make them suitable for different therapeutic strategies. The high luminal concentration of pyrantel pamoate renders it highly effective against parasites residing in the gastrointestinal tract.[4] The systemic availability of pyrantel tartrate suggests its utility in continuous deworming programs where a sustained low-level presence of the drug is desired.[2]

A study in horses demonstrated that daily administration of pyrantel tartrate was more effective in eliminating tapeworm eggs over a 26-week period compared to pyrantel pamoate administered at 8-week intervals.[1] By week 4, horses treated with pyrantel tartrate had a tapeworm egg count of zero, whereas horses treated with pyrantel pamoate continued to shed eggs for up to 10 weeks.[1]

| Treatment Group | Dosing Regimen | Time to Zero Tapeworm Egg Count | Reference(s) |

| Pyrantel Tartrate | 2.6 mg/kg daily | 4 weeks | [1] |

| Pyrantel Pamoate | 19.8 mg/kg every 8 weeks | >10 weeks | [1] |

Table 3: Efficacy of Pyrantel Tartrate vs. Pyrantel Pamoate Against Equine Tapeworms.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on the descriptions available in the cited literature.

Pharmacokinetic Analysis of Pyrantel Salts in Swine

This protocol is based on the study by Bjørn et al. (1996), which compared the pharmacokinetics of pyrantel citrate and pamoate in pigs.[6]

Objective: To determine the pharmacokinetic disposition of pyrantel after intravenous and oral administration of different salt forms.

Animals: Clinically healthy pigs.

Drug Administration:

-

Intravenous (IV): A single dose of pyrantel (as a soluble salt) is administered intravenously to establish a baseline for clearance and volume of distribution.

-

Oral (PO):

-

Pyrantel citrate: Administered orally as a solution or in feed.

-

Pyrantel pamoate: Administered orally as a suspension or in feed.

-

Blood Sampling:

-

Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-

Collect blood in heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -20°C until analysis.

Analytical Method (HPLC):

-

Sample Preparation: Plasma samples are subjected to a protein precipitation and liquid-liquid extraction procedure to isolate the pyrantel.

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) is used for elution.

-

Detection: UV detection at a wavelength specific for pyrantel (e.g., 317 nm).

-

-

Quantification: The concentration of pyrantel in the plasma samples is determined by comparing the peak areas to a standard curve of known pyrantel concentrations.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Fecal Egg Count Reduction Test (FECRT) for Efficacy in Horses

This protocol is a generalized procedure for conducting a Fecal Egg Count Reduction Test, based on standard veterinary parasitology practices and the study comparing pyrantel salts for equine tapeworm control.[1][6]

Objective: To evaluate the efficacy of an anthelmintic by measuring the reduction in fecal egg counts post-treatment.

Animals: Horses with naturally acquired parasitic infections.

Procedure:

-

Pre-treatment Sampling (Day 0): Collect a fresh fecal sample from each horse.

-

Drug Administration: Administer the specified dose of pyrantel tartrate or pyrantel pamoate.

-

Post-treatment Sampling (Day 14): Collect a second fecal sample from each horse 14 days after treatment.

-

Fecal Egg Count:

-

Use a standardized technique, such as the McMaster or Wisconsin sugar flotation method, to count the number of parasite eggs per gram (EPG) of feces for both pre- and post-treatment samples.

-

-

Calculation of Percent Reduction:

-

The percentage reduction in fecal egg count for each horse is calculated using the following formula: % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

-

The mean percent reduction for the treatment group is then calculated.

-

The workflow for a typical Fecal Egg Count Reduction Test is illustrated below.

Conclusion: Tailoring the Salt Form to the Therapeutic Goal

The selection between pyrantel tartrate and pyrantel pamoate is a critical decision in the development of anthelmintic formulations. Pyrantel pamoate, with its poor solubility and low systemic absorption, is the preferred choice for treating infections with adult parasites residing in the gastrointestinal tract. In contrast, the more soluble and systemically available pyrantel tartrate is better suited for continuous administration programs aimed at preventing the establishment of parasitic infections. A thorough understanding of the distinct physicochemical and pharmacokinetic properties of these two salt forms is paramount for optimizing anthelmintic therapy and developing novel drug delivery strategies.

References

- 1. noah.co.uk [noah.co.uk]

- 2. The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]

- 5. researchgate.net [researchgate.net]

- 6. Equine faecal egg counts _ their role in reducing anthelmintic resistance [veterinaryirelandjournal.com]

- 7. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Pyrantel's Electrophysiological Impact on Nematode Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel is a widely utilized anthelmintic drug effective against a range of intestinal nematodes, including pinworms (Enterobius vermicularis) and roundworms (Ascaris lumbricoides)[1]. Its primary mechanism of action involves the disruption of neuromuscular transmission in susceptible parasites, leading to paralysis and subsequent expulsion from the host's gastrointestinal tract[1][2]. This technical guide provides an in-depth analysis of the basic electrophysiological effects of pyrantel on nematode neurons and muscle cells, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs).

Core Electrophysiological Effects: A Depolarizing Neuromuscular Blockade

Pyrantel functions as a potent agonist of nematode nAChRs, which are ligand-gated ion channels crucial for mediating excitatory neurotransmission at the neuromuscular junction[2][3][4]. Unlike the host's neurotransmitter, acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase, pyrantel is resistant to this enzymatic degradation. This resistance leads to a sustained activation of nAChRs.

The binding of pyrantel to these receptors induces a prolonged influx of cations, primarily sodium and calcium, into the nematode muscle cells. This influx results in a sustained depolarization of the muscle membrane, a state from which the cell cannot readily repolarize[5]. The persistent depolarization leads to a state of spastic paralysis, where the nematode's muscles are locked in a state of continuous contraction[2][6]. This paralysis prevents the worm from maintaining its position within the host's gut, leading to its expulsion[2].

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological data from studies on the effects of pyrantel and related compounds on nematode nAChRs.

Table 1: Single-Channel Properties of Nicotinic Acetylcholine Receptors in Oesophagostomum dentatum Muscle (Pyrantel-Resistant Isolate) with 30 µM Levamisole as Agonist [7]

| Parameter | Value |

| Single-Channel Conductance (at -50 mV) | 36.2 ± 1.4 pS |

| Mean Open-Time (τ) | 1.45 ± 0.14 ms |

| Mean Probability of Opening (Po) | 0.004 ± 0.002 |

Note: This study on a pyrantel-resistant isolate showed a reduced percentage of active patches and a lower probability of channel opening compared to anthelmintic-sensitive worms, suggesting that resistance involves a modification of the target receptor's properties.[7]

Table 2: General Electrophysiological Properties of Ascaris suum Somatic Muscle Cells [8][9]

| Parameter | Value |

| Resting Membrane Potential | -25 to -40 mV |

| Input Conductance | 1–3 µS |

| Acetylcholine-Activated Channel Conductance | ~22 pS (main state) |

| Reversal Potential for Acetylcholine-Induced Current | ~0 mV |

Signaling Pathways and Experimental Workflows

Pyrantel's Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the signaling pathway of pyrantel at the nematode neuromuscular junction, leading to spastic paralysis.

Caption: Pyrantel binds to and activates nAChRs, causing ion influx, sustained depolarization, and spastic paralysis.

General Experimental Workflow for Nematode Electrophysiology

This diagram outlines a typical workflow for studying the effects of compounds like pyrantel on nematode ion channels.

References

- 1. Pyrantel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pyrantel Pamoate? [synapse.patsnap.com]

- 3. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pyrantel resistance alters nematode nicotinic acetylcholine receptor single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]

pyrantel's classification as a depolarizing neuromuscular blocking agent

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrantel is a widely utilized anthelmintic drug, classified as a depolarizing neuromuscular blocking agent. Its primary mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to a persistent depolarization of the muscle cell membrane. This sustained depolarization results in spastic paralysis, causing the helminth to lose its grip on the intestinal wall and be expelled from the host's body. This technical guide provides a comprehensive overview of the classification, mechanism of action, and pharmacological properties of pyrantel, with a focus on its effects at the neuromuscular junction of parasitic nematodes. It includes a compilation of quantitative data on its efficacy, details of key experimental protocols used in its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Parasitic helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, as well as livestock and companion animals. The development of effective and selective anthelmintic agents is crucial for the control of these infections. Pyrantel, first described in the 1960s, has been a mainstay in the treatment of various intestinal nematode infections due to its high efficacy and favorable safety profile in the host.[1] This is largely attributed to its selective action on parasite nAChRs over those of their mammalian hosts.[2][3] This guide delves into the technical details of pyrantel's function as a depolarizing neuromuscular blocking agent, providing researchers and drug development professionals with a thorough understanding of its core pharmacology.

Classification as a Depolarizing Neuromuscular Blocking Agent

Neuromuscular blocking agents are compounds that interfere with the transmission of nerve impulses to muscles, leading to muscle paralysis. They are broadly categorized into two groups: non-depolarizing and depolarizing agents.

-

Non-depolarizing agents act as competitive antagonists at the nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), and thereby inhibiting muscle contraction.

-

Depolarizing agents , in contrast, act as agonists at the nAChR, mimicking the action of ACh.[4] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, depolarizing agents are resistant to enzymatic degradation. This leads to a prolonged activation of the receptor, causing a persistent depolarization of the motor endplate.[4] This sustained depolarization initially causes muscle fasciculations, followed by a state of flaccid paralysis due to the inactivation of voltage-gated sodium channels and desensitization of the nAChRs.

Pyrantel's pharmacological profile firmly places it in the category of a depolarizing neuromuscular blocking agent, particularly in its action against nematodes.[2][5] It acts as a potent agonist at nematode nAChRs, inducing a state of spastic paralysis.[3][6]

Mechanism of Action at the Nicotinic Acetylcholine Receptor

The primary molecular target of pyrantel is the nAChR, a ligand-gated ion channel crucial for neuromuscular transmission in nematodes.

Agonist Activity at Nematode nAChRs

Pyrantel selectively binds to and activates nAChRs on the somatic muscle cells of susceptible nematodes.[5][7] This binding mimics the effect of acetylcholine, causing the ion channel to open and allowing an influx of cations, primarily Na+ and Ca2+. The influx of positive ions leads to the depolarization of the muscle cell membrane.[2]

Sustained Depolarization and Spastic Paralysis

Due to its resistance to degradation by acetylcholinesterase, pyrantel's presence in the synaptic cleft is prolonged compared to acetylcholine. This results in a sustained activation of the nAChRs and a persistent depolarization of the muscle membrane.[2] This constant state of excitation leads to muscle hypercontractility and spastic paralysis, rendering the worm unable to maintain its position in the host's gastrointestinal tract.[3][6] The paralyzed worms are then expelled by the normal peristaltic action of the host's gut.

Selectivity for Nematode nAChRs

The therapeutic success of pyrantel lies in its selective toxicity towards parasites. While it can interact with mammalian nAChRs, it does so with significantly lower efficacy.[8][9] Studies have shown that pyrantel acts as a low-efficacy partial agonist and an open-channel blocker at mammalian muscle nAChRs.[8] This means that while it can bind to and activate the receptor, the resulting ion flow is much less than that induced by acetylcholine, and at higher concentrations, it can physically obstruct the open channel, further reducing ion flow. This differential activity is a key factor in its favorable safety profile in mammalian hosts.

Quantitative Pharmacological Data

The potency and efficacy of pyrantel have been quantified in various studies against a range of nematode species and nAChR subtypes. The following tables summarize key quantitative data.

| Parameter | Species | Preparation | Value | Reference |

| EC50 | Ascaris suum | Muscle Contraction | ~10 µM | [10] |

| pEC50 | Ascaris suum | - | 7.24 | [11] |

| IC50 | Necator americanus | Third-stage larvae | 2.0 mg/mL | [11] |

| IC50 | Necator americanus | Adult | 7.6 mg/mL | [11] |

| Apparent Dissociation Constant (Kd) | Mammalian muscle AChR | Single-channel recording | 8 µM | [8] |

Table 1: Potency and Efficacy of Pyrantel

| Drug | Species | Efficacy Metric | Value | Reference |

| Pyrantel | Ascaris lumbricoides | Cure Rate | 92-100% | [12] |

| Pyrantel | Ancylostoma ceylanicum | Worm Burden Reduction | 87.2% | [11] |

| Pyrantel | Necator americanus | Cure Rate | 26.8% | [12] |

| Levamisole | Necator americanus | Cure Rate | 52.4% | [12] |

| Mebendazole | Necator americanus | Cure Rate | 48.7% | [12] |

Table 2: Comparative Efficacy of Pyrantel and Other Anthelmintics

Experimental Protocols

The characterization of pyrantel's neuromuscular blocking activity relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are outlined below.

Nematode Muscle Contraction Assay

This assay directly measures the physiological effect of pyrantel on nematode muscle function.

Protocol:

-

Preparation of Muscle Strips: Isolate somatic muscle flaps from adult nematodes (e.g., Ascaris suum).

-

Mounting: Mount the muscle strips in an organ bath containing a physiological saline solution maintained at a constant temperature and aerated.

-

Transducer Connection: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record muscle contractions.

-

Equilibration: Allow the muscle preparation to equilibrate for a set period until a stable baseline tension is achieved.

-

Drug Application: Add pyrantel at various concentrations to the organ bath in a cumulative or non-cumulative manner.

-

Data Recording: Record the changes in muscle tension in response to each concentration of pyrantel.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value, which is the concentration of pyrantel that produces 50% of the maximal contraction.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual nAChR channels in response to pyrantel.

Protocol:

-

Cell Preparation: Prepare primary cultures of nematode muscle cells or use a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines) expressing the nematode nAChR of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1 µm and fill with a solution containing pyrantel at a known concentration.

-

Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

-

Recording Configuration: Record in the cell-attached or excised-patch configuration.

-

Voltage Clamp: Clamp the membrane potential at a desired holding potential (e.g., -70 mV).

-

Data Acquisition: Record the single-channel currents that flow through the nAChR channels in response to pyrantel.

-

Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability, and mean open time.

Membrane Potential Measurement

This method assesses the change in the electrical potential across the nematode muscle cell membrane upon exposure to pyrantel.

Protocol:

-

Preparation: Dissect a nematode to expose the somatic muscle cells.

-

Microelectrode Impalement: Carefully impale a muscle cell with a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl).

-

Resting Membrane Potential Recording: Record the stable resting membrane potential of the cell.

-

Drug Perfusion: Perfuse the preparation with a saline solution containing pyrantel at a specific concentration.

-

Membrane Potential Change Recording: Continuously record the membrane potential to observe any depolarization caused by pyrantel.

-

Washout: Perfuse the preparation with drug-free saline to observe the reversibility of the effect.

Visualizations

Signaling Pathway of Pyrantel at the Nematode Neuromuscular Junction

Caption: Signaling pathway of pyrantel at the nematode neuromuscular junction.

Experimental Workflow for Assessing Pyrantel's Neuromuscular Blocking Activity

Caption: Experimental workflow for characterizing pyrantel's activity.

Conclusion

Pyrantel's classification as a depolarizing neuromuscular blocking agent is well-established, with a clear mechanism of action centered on the agonistic activation of nematode nicotinic acetylcholine receptors. The resulting sustained depolarization and spastic paralysis provide an effective means of eliminating parasitic worms. The selectivity of pyrantel for nematode nAChRs over their mammalian counterparts is a critical aspect of its therapeutic value. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the field of anthelmintic drug development, facilitating a deeper understanding of this essential medication and providing a foundation for future research and the development of novel anti-parasitic agents.

References

- 1. Pyrantel resistance alters nematode nicotinic acetylcholine receptor single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anthelmintic studies with pyrantel. II. Prophylactic activity in a mouse-ascaris suum test model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Pyrantel Pamoate Stock Solutions in a Laboratory Setting

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrantel pamoate is a widely utilized anthelmintic agent in both veterinary and human medicine for treating infections caused by various intestinal nematodes. In the laboratory, it serves as a valuable tool for in vitro and in vivo studies of anthelmintic resistance, drug efficacy, and mechanism of action. Accurate and consistent preparation of pyrantel pamoate stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of pyrantel pamoate stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of pyrantel pamoate stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 594.69 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow crystalline powder | [4][5] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Soluble; up to 100 mg/mL | [1][2][3][5] |

| N,N-dimethylformamide | Sparingly soluble | [4] |

| Methanol | Very slightly soluble/Practically insoluble | [4][5] |

| Ethanol | Practically insoluble | [2][4] |

| Water | Practically insoluble | [2][4][5] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3][5] |

| Typical Stock Concentration | 10 mM to 100 mM in DMSO | [2][3] |

| Storage of Powder | Room temperature, in a dry, well-ventilated area, protected from light | [5][6][7] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year (aliquoted to avoid freeze-thaw cycles) | [1] |

Experimental Protocols

Materials and Equipment

-

Pyrantel pamoate powder (analytical grade)

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile, microcentrifuge tubes (e.g., 1.5 mL)

-

Analytical balance

-

Vortex mixer

-

Water bath or warming block (optional)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[8]

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8][9]

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[8][10]

-

Do not eat, drink, or smoke while handling the chemical.[9][10]

-

Consult the Safety Data Sheet (SDS) for complete handling and safety information.[8][9][10][11][12]

Preparation of a 100 mM Pyrantel Pamoate Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 100 mM pyrantel pamoate stock solution. Adjust volumes as needed for your specific experimental requirements.

3.1. Calculations:

-

Molecular Weight (MW) of Pyrantel Pamoate: 594.69 g/mol

-

Desired Concentration (C): 100 mM = 0.1 mol/L

-

Desired Volume (V): 10 mL = 0.01 L

Calculate the mass (m) of pyrantel pamoate required:

m = C * V * MW m = 0.1 mol/L * 0.01 L * 594.69 g/mol m = 0.0059469 g = 59.47 mg

3.2. Step-by-Step Procedure:

-

Weighing: Accurately weigh 59.47 mg of pyrantel pamoate powder using an analytical balance and transfer it to a 15 mL sterile conical tube.

-

Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube containing the pyrantel pamoate powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the powder. Gentle warming in a water bath (up to 60°C) can aid in dissolution if necessary.[3] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Aliquoting: Once fully dissolved, dispense the stock solution into sterile, amber-colored microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

Labeling: Clearly label each aliquot with the name of the compound ("Pyrantel Pamoate"), the concentration (100 mM), the solvent (DMSO), and the date of preparation.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions

Prepare working solutions by diluting the 100 mM stock solution in the appropriate cell culture medium or buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells, so ensure the final concentration of DMSO in your assay is at a non-toxic level (typically <0.5%).

Visualizations

Experimental Workflow

Caption: Workflow for Pyrantel Pamoate Stock Solution Preparation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Pyrantel pamoate CAS#: 22204-24-6 [m.chemicalbook.com]

- 6. moehs.com [moehs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. moehs.com [moehs.com]

- 10. northamerica.covetrus.com [northamerica.covetrus.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. msd.com [msd.com]

Application Notes and Protocols for Spectrophotometric Determination of Pyrantel Pamoate in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrantel pamoate, an effective anthelmintic agent, requires accurate and reliable quantification in its pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and readily available analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of pyrantel pamoate, including direct UV spectrophotometry and several colorimetric techniques. The methodologies are validated and suitable for routine quality control analysis of pyrantel pamoate in bulk and dosage forms.

I. Direct UV Spectrophotometric Method

This method is based on the measurement of the ultraviolet absorbance of pyrantel pamoate in a suitable solvent. The absorption maximum of pyrantel is reported to be around 314 nm.[1] Another method utilizes the Area Under Curve (AUC) of the UV spectrum between 231 to 241 nm for quantification.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength (λmax) | 314 nm | [1] |

| Wavelength Range (AUC) | 231 - 241 nm | [2] |

| Linearity Range (AUC) | 1.5 - 3.5 µg/mL | [2] |

| Correlation Coefficient (r²) (AUC) | 0.999 | [2] |

| Limit of Detection (LOD) (AUC) | 0.017 µg/mL | [2] |

| Limit of Quantitation (LOQ) (AUC) | 0.054 µg/mL | [2] |

| Recovery (AUC) | 99.94% | [2] |

Experimental Protocol

1. Materials and Reagents:

-

Pyrantel Pamoate reference standard

-

Methanol, HPLC grade[3]

-

Sample of pyrantel pamoate formulation (tablets or suspension)

-

UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution:

-

Accurately weigh about 50 mg of pyrantel pamoate reference standard and transfer it to a 100 mL volumetric flask.[3]

-

Dissolve in 50 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[3]

-

Make up the volume to 100 mL with methanol to obtain a stock solution of 500 µg/mL.[3]

-

From this stock solution, prepare a working standard solution of 5 µg/mL by appropriate dilution with the mobile phase.[3]

3. Preparation of Sample Solution:

-

For Tablets: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 50 mg of pyrantel pamoate into a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a suitable filter paper. Dilute the filtrate appropriately to obtain a final concentration within the linearity range.

-

For Suspension: Shake the suspension well. Transfer a volume of the suspension equivalent to 50 mg of pyrantel pamoate into a 100 mL volumetric flask. Add about 50 mL of methanol and sonicate for 15 minutes to ensure complete extraction. Make up the volume with methanol. Filter the solution and dilute the filtrate to a suitable concentration.

4. Spectrophotometric Measurement:

-

Scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 286 nm or 314 nm.[1][3]

-

Alternatively, for the AUC method, measure the area under the curve between 231 and 241 nm.[2]

-

Measure the absorbance or AUC of the sample solutions at the selected wavelength or wavelength range against a methanol blank.

-

Calculate the concentration of pyrantel pamoate in the sample using a calibration curve or by direct comparison with the standard.

Experimental Workflow Diagram

Caption: Workflow for Direct UV Spectrophotometric Analysis.

II. Colorimetric Method based on Reaction with Ferric Chloride

This method involves the reduction of ferric (III) chloride by pyrantel pamoate. The resulting ferrous (II) ions are then complexed with a suitable ligand such as 1,10-phenanthroline, 2,2'-bipyridyl, or ferricyanide to produce a colored complex, which is then measured spectrophotometrically.

Quantitative Data Summary

| Parameter | Method A (Ferricyanide) | Method B (1,10-Phenanthroline) | Method C (2,2'-Bipyridyl) | Reference |

| λmax | 750 nm | 520 nm | 530 nm | |

| Linearity Range (µg/mL) | 3.0 - 35 | 1.0 - 30 | 2.0 - 35 | |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.38 x 10⁴ | 2.06 x 10⁴ | 1.23 x 10⁴ | |

| LOD (µg/mL) | 0.21 | 0.08 | 0.15 | |

| LOQ (µg/mL) | 0.64 | 0.24 | 0.45 | |

| Relative Error (%) | ≤ 3.0 | ≤ 3.0 | ≤ 3.0 | |

| Relative Standard Deviation (%) | ≤ 1.98 | ≤ 1.98 | ≤ 1.98 |

Experimental Protocol

1. Materials and Reagents:

-

Pyrantel Pamoate reference standard

-

Ferric Chloride (FeCl₃) solution (0.5 M in 0.1 M HCl)

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) solution

-

1,10-Phenanthroline solution

-

2,2'-Bipyridyl solution

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Visible Spectrophotometer

2. Preparation of Standard Stock Solution:

-

Prepare a stock solution of 100 µg/mL pyrantel pamoate by dissolving 10 mg of the standard in 20 mL of DMSO in a 100 mL volumetric flask, followed by dilution to the mark with water.

3. General Procedure:

-

Into a series of 10 mL volumetric flasks, pipette increasing volumes of the pyrantel pamoate standard solution to cover the linearity range.

-

Add a fixed volume of the ferric chloride solution.

-

Add a fixed volume of the respective complexing agent (ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl).

-

Dilute to the mark with deionized water and mix well.

-

Allow the reaction to proceed for the optimal time at room temperature.

-

Measure the absorbance of the resulting colored solution at the respective λmax against a reagent blank prepared in the same manner without the drug.

-

Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Analysis:

-

Prepare the sample solution as described in the UV method, using DMSO and water as the solvent system.

-

Treat an aliquot of the sample solution according to the general procedure described above.

-

Measure the absorbance and determine the concentration of pyrantel pamoate from the calibration curve.

Logical Relationship Diagram

Caption: Reaction pathway for the colorimetric method.

III. Ion-Pair Extraction-Free Spectrophotometric Method

This method is based on the formation of an ion-pair complex between the basic pyrantel molecule and an acidic dye, such as phenol red or thymol blue. The formation of the colored complex is measured directly without the need for an extraction step.[4]

Quantitative Data Summary

| Parameter | Method A (Phenol Red) | Method B (Thymol Blue) | Reference |

| λmax | 430 nm | 420 nm | [4] |

| Linearity Range (µg/mL) | 0.02 - 0.5 | 0.05 - 0.8 | [4] |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 5.11 x 10⁵ | 2.55 x 10⁵ | [4] |

| LOD (µg/mL) | 0.007 | 0.015 | [4] |

| LOQ (µg/mL) | 0.021 | 0.045 | [4] |

| Relative Error (%) | < 2.17 | < 2.17 | [4] |

| Relative Standard Deviation (%) | < 1.77 | < 1.77 | [4] |

Experimental Protocol

1. Materials and Reagents:

-

Pyrantel Pamoate reference standard

-

Phenol Red solution (0.01%)[4]

-

Thymol Blue solution (0.01%)[4]

-

Appropriate buffer solution to maintain optimal pH

-

Visible Spectrophotometer

2. Preparation of Standard and Sample Solutions:

-

Prepare a standard stock solution of pyrantel pamoate in a suitable solvent.

-

Prepare sample solutions from the pharmaceutical formulation as previously described.

3. General Procedure:

-

In a series of volumetric flasks, add aliquots of the standard or sample solution.

-

Add a specified volume of the dye solution (phenol red or thymol blue).

-

Add the buffer solution to adjust the pH and dilute to the final volume.

-

Measure the absorbance of the ion-pair complex at the respective λmax against a reagent blank.

-

Determine the concentration of pyrantel pamoate from a calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the Ion-Pair Spectrophotometric Method.

IV. Oxidative Colorimetric Method with Potassium Permanganate

This method utilizes the oxidative property of potassium permanganate (KMnO₄). In an acidic medium, pyrantel reduces a known excess of KMnO₄, and the unreacted permanganate is measured. In an alkaline medium, the green-colored manganate formed upon reduction of permanganate by pyrantel is measured.[5]

Quantitative Data Summary

| Parameter | Method A (Acidic Medium) | Method B (Alkaline Medium) | Reference |

| λmax | 550 nm | 610 nm | [5] |

| Linearity Range (µg/mL) | 1 - 20 (inverse) | 0.75 - 15 | [5] |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.05 x 10⁴ | 2.85 x 10⁴ | [5] |

| LOD (µg/mL) | 0.09 | 0.05 | [5] |

| LOQ (µg/mL) | 0.27 | 0.15 | [5] |

Experimental Protocol

1. Materials and Reagents:

-

Pyrantel Pamoate reference standard

-

Potassium Permanganate (KMnO₄) solution

-

Sulfuric Acid (H₂SO₄) solution[5]

-

Sodium Hydroxide (NaOH) solution[5]

-

Visible Spectrophotometer

2. Preparation of Standard and Sample Solutions:

-

Prepare standard and sample solutions of pyrantel pamoate as previously described.

3. Procedure for Method A (Acidic Medium):

-

To a series of flasks, add a fixed volume of standard KMnO₄ solution and a fixed volume of H₂SO₄ solution.

-

Add increasing volumes of the pyrantel pamoate standard or a fixed volume of the sample solution.

-

Allow the reaction to proceed for a specified time.

-

Measure the absorbance of the unreacted KMnO₄ at 550 nm against a water blank.

-

The absorbance will decrease with increasing pyrantel concentration.

4. Procedure for Method B (Alkaline Medium):

-

To a series of flasks, add a fixed volume of standard KMnO₄ solution and a fixed volume of NaOH solution.

-

Add increasing volumes of the pyrantel pamoate standard or a fixed volume of the sample solution.

-

Allow the reaction to proceed for a specified time.

-

Measure the absorbance of the green-colored manganate at 610 nm against a reagent blank.[5]

-

The absorbance will increase with increasing pyrantel concentration.

Logical Relationship Diagram

Caption: Reaction pathways for the KMnO₄ oxidative method.

References

- 1. UV-Vis Spectrum of Pyrantel | SIELC Technologies [sielc.com]

- 2. Development and Validation of UV Spectrophotometric Area Under Curve (AUC) method for estimation of Pyrantel Pamoate in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Analytical Techniques for Studying Pyrantel Degradation Products: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrantel and its degradation products. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for stability testing and impurity profiling of pyrantel-containing pharmaceutical formulations.

Introduction

Pyrantel is a widely used anthelmintic agent effective against various intestinal parasites.[1] Like any pharmaceutical compound, pyrantel is susceptible to degradation under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents. Understanding the degradation pathways and identifying the resulting degradation products are critical for ensuring the safety, efficacy, and quality of the drug product. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[2]

This document outlines the key analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), used to separate, identify, and quantify pyrantel and its degradation products.

Analytical Techniques

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of pyrantel and its degradation products.[1][3][4] It offers high resolution, sensitivity, and specificity. When coupled with mass spectrometry (LC-MS/MS), it provides a powerful tool for the structural elucidation of unknown degradation products.[5][6][7]

Key Analytical Methods:

-

Stability-Indicating RP-HPLC Method: This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a measure of the drug's stability.

-

LC-MS/MS for Identification: This technique is invaluable for identifying the chemical structures of degradation products by providing information on their molecular weight and fragmentation patterns.[5][8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of the analytical methods.[2] Typical stress conditions include:

-

Acid Hydrolysis: Treatment with hydrochloric acid.

-

Base Hydrolysis: Treatment with sodium hydroxide.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to dry heat.

-

Photodegradation: Exposure to UV light.

The following table summarizes the quantitative data from forced degradation studies of pyrantel pamoate.

| Degradation Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pyrantel Pamoate | Reference |

| Acid Hydrolysis | 2N Hydrochloric Acid | 30 minutes | 60°C | 4.25 | [3] |

| Alkali Hydrolysis | 2N Sodium Hydroxide | 30 minutes | 60°C | 1.2 | [3] |

| Oxidative Degradation | 20% Hydrogen Peroxide | 30 minutes | 60°C | 2.5 | [3] |

| Thermal Degradation | Dry Heat | 6 hours | 105°C | 1.42 | [3] |

| Photodegradation (UV) | UV Light (200 Watt hours/m²) | 7 days | Ambient | 1.46 | [3] |

| Neutral Hydrolysis | Water | 6 hours | 60°C | Not specified | [3] |

Experimental Protocols

Protocol 1: Forced Degradation of Pyrantel Pamoate

This protocol describes the general procedure for subjecting pyrantel pamoate to various stress conditions.

Materials:

-

Pyrantel Pamoate reference standard

-

Hydrochloric Acid (HCl), 2N

-

Sodium Hydroxide (NaOH), 2N

-

Hydrogen Peroxide (H₂O₂), 20%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, reflux condenser, water bath, hot air oven, UV chamber.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Pyrantel Pamoate in a suitable solvent (e.g., methanol).

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize the solution with 2N NaOH. Dilute to a final concentration of 40 µg/mL with the mobile phase for HPLC analysis.[3]

-

Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize the solution with 2N HCl. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂. Keep the solution at 60°C for 30 minutes. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

-

Thermal Degradation: Place the standard drug solution in a hot air oven at 105°C for 6 hours. After cooling, dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

-

Photostability Studies: Expose a solution of the drug (e.g., 80 µg/mL) to UV light in a photostability chamber for 7 days (or 200 Watt hours/m²). Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

-

Neutral Degradation: Reflux the drug in water for 6 hours at 60°C. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

-

Sample Analysis: Inject 10 µL of each stressed sample into the HPLC system to assess the degradation.[3]

Protocol 2: Stability-Indicating RP-HPLC Method for Pyrantel Pamoate

This protocol outlines a validated RP-HPLC method for the simultaneous estimation of Pyrantel Pamoate and its degradation products.[3]

Chromatographic Conditions:

| Parameter | Condition |

| Column | BDS C-18 (4.6 x 250mm, 5µm particle size) |

| Mobile Phase | 0.1% Potassium dihydrogen Ortho phosphate (pH 4.8 with triethylamine), Acetonitrile, Methanol (40:40:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 311 nm (PDA detector) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation Parameters:

| Parameter | Result for Pyrantel Pamoate |

| Retention Time | 2.161 min |

| Linearity Range | 20-60 µg/mL |

| Correlation Coefficient (r²) | 0.998 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | 99.29% |

| Precision (%RSD) | < 2% |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as described in the table and degas it before use.

-

Standard Solution Preparation: Prepare a standard solution of Pyrantel Pamoate in the mobile phase at a known concentration (e.g., 40 µg/mL).

-

Sample Preparation: Prepare the sample solutions (from forced degradation studies or stability samples) by diluting them to the appropriate concentration with the mobile phase.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Identify the peak for Pyrantel Pamoate based on its retention time. Quantify the amount of Pyrantel Pamoate and its degradation products.

Visualizations

Caption: Workflow for Forced Degradation Study of Pyrantel.

Caption: Schematic of the RP-HPLC System Configuration.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

identifying and characterizing pyrantel degradation products under stress

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing pyrantel degradation products under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of pyrantel?

A1: Forced degradation studies for pyrantel typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to accelerate its degradation.[1][2] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Q2: How much degradation should I aim for in my forced degradation studies?

A2: The goal is to achieve detectable degradation, typically in the range of 5-20%, without completely degrading the parent drug.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.

Q3: What are the known degradation products of pyrantel?

A3: Published literature indicates the formation of several degradation products under various stress conditions. However, detailed structural elucidation of all degradation products is not extensively available in readily accessible literature. One known potential degradation product is the cis-isomer of pyrantel.[3] Further characterization often requires advanced analytical techniques like high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q4: My chromatogram shows peak tailing for the pyrantel peak. What could be the cause and how can I resolve it?

A4: Peak tailing for basic compounds like pyrantel in reverse-phase HPLC is a common issue. It can be caused by interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can:

-

Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.

-

Use an ion-pairing agent: Add an ion-pairing agent like triethylamine (TEA) to the mobile phase to mask the silanol groups.[4]

-

Select a suitable column: Employ a column with end-capping or a base-deactivated stationary phase.

Q5: I am not observing any degradation under the stress conditions. What should I do?

A5: If you do not observe any degradation, you may need to increase the severity of the stress conditions. This can be achieved by:

-

Increasing the concentration of the acid, base, or oxidizing agent.

-

Increasing the temperature.

-

Extending the duration of exposure to the stress condition. It is crucial to adjust the conditions incrementally to achieve the target degradation of 5-20%.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of pyrantel and its degradation products.

HPLC Analysis Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No peaks or very small peaks | - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation prior to injection.- Injection error. | - Verify the mobile phase preparation and composition.- Check the detector status and lamp performance.- Prepare fresh sample solutions.- Ensure the autosampler/injector is functioning correctly. |